3,4-Dimethyl-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-4-7(9(11)12)8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUGYWJPQZJVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457570 | |
| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-13-3 | |
| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development
The synthesis of 3,4-Dimethyl-2-nitrobenzoic acid presents notable challenges in achieving the desired substitution pattern on the benzene (B151609) ring. The specific arrangement of two methyl groups, a nitro group, and a carboxylic acid requires careful consideration of chemo- and regiocontrol throughout the synthetic sequence. Direct functionalization of a pre-existing polysubstituted benzene ring is often complicated by the directing effects of the existing substituents.
Chemical Transformations and Reaction Mechanisms
Reactivity of the Carboxyl Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation.
Esterification Reactions and Derivatives
Esterification of nitrobenzoic acids is a common transformation. For instance, the reaction of a nitrobenzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester. truman.edu This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the product, it is crucial that the starting materials, like 3-nitrobenzoic acid, are completely dry, as any water present can shift the equilibrium back towards the reactants. truman.edu
A general method for preparing alkyl nitrobenzoates involves reacting the nitrobenzoic acid with an excess of a C1-C3 alkanol in an inert solvent. google.com This reaction is catalyzed by a polyfluoroalkanesulfonic acid at temperatures ranging from 60 to 120°C. google.com Glycerol (B35011) esters of nitrobenzoic acid can also be synthesized by heating a mixture of the nitrobenzoic acid and glycerol with a soluble acid esterification catalyst. An entraining liquid with a boiling point above 100°C is used to remove the water formed during the reaction via azeotropic distillation. google.com Another approach for synthesizing esters involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which facilitates the reaction between the carboxylic acid and an alcohol. jocpr.com
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
|---|---|---|---|
| 3-Nitrobenzoic acid | Methanol | Sulfuric Acid | Methyl 3-nitrobenzoate truman.edu |
| Nitrobenzoic acid | C1-C3 Alkanol | Polyfluoroalkanesulfonic acid | Alkyl (C1-C3) nitrobenzoate google.com |
| Nitrobenzoic acid | Glycerol | Acid esterification catalyst | Glycerol ester of nitrobenzoic acid google.com |
| 3,5-Dinitrobenzoic acid | 2-Hydroxyethyl methacrylate (B99206) polymers | Dicyclohexylcarbodiimide (DCC), Dimethylamino pyridine (B92270) (DMAP) | Ester-linked polymer jocpr.com |
Amidation Reactions and Corresponding Derivatives
The carboxyl group of 3,4-Dimethyl-2-nitrobenzoic acid can also be converted into an amide. Amidation can be achieved by reacting the carboxylic acid or its more reactive derivatives, like acyl chlorides, with an amine. For example, N,N-dimethyl amides of aromatic acids can be synthesized from the corresponding methyl ester by reaction with dimethylamine. google.com The reaction of 3-methoxycarbonyl-5-nitrobenzoic acid with ammonia (B1221849) or benzylamine (B48309) in an autoclave leads to the formation of the corresponding carbamoyl (B1232498) derivatives. acs.org
Decarboxylation Processes
Decarboxylation, the removal of the carboxyl group, can occur under certain conditions, particularly at high temperatures. For instance, 3,4-diaminobenzoic acid has been observed to undergo decarboxylation to form o-phenylenediamine (B120857) (o-PDA) when heated in high-temperature water. thieme-connect.com This suggests that aromatic carboxylic acids can be susceptible to decarboxylation under hydrothermal conditions. thieme-connect.com The rate of decarboxylation can be influenced by the presence and position of other substituents on the aromatic ring. thieme-connect.com
Reactivity of the Nitro Group
The nitro group is an electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amino group.
Selective Reduction to Amino Functions
The selective reduction of the nitro group to an amine is a crucial transformation in organic synthesis, as aromatic amines are valuable intermediates. jsynthchem.com Various reagents and methods can be employed for this purpose.
A common method is catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. wikipedia.org Another effective method involves the use of metals in acidic media, such as iron in acetic acid. wikipedia.org
For more selective reductions, other reagent systems have been developed. A combination of sodium borohydride (B1222165) (NaBH4) and a transition metal complex like Ni(PPh3)4 can reduce nitroaromatic compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com While sodium borohydride alone is a mild reducing agent that typically does not reduce nitro groups, its reactivity can be enhanced in the presence of such catalysts. jsynthchem.com
Hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce the nitro group in aromatic nitro compounds at room temperature, yielding the corresponding amines in good yields. niscpr.res.in This method is advantageous as it avoids the hydrogenolysis of other reducible substituents. niscpr.res.in The reduction of 3-nitro-4-aminobenzoic acid to 3,4-diaminobenzoic acid has been successfully achieved using ammonium (B1175870) sulfide (B99878) in ethanol under microwave irradiation. researchgate.net
Table 2: Reagents for Selective Nitro Group Reduction
| Reagent System | Conditions | Product |
|---|---|---|
| Hydrazine glyoxylate / Zinc or Magnesium powder | Room Temperature | Aromatic amine niscpr.res.in |
| NaBH4 / Ni(PPh3)4 | Ethanol solvent | Aromatic amine jsynthchem.com |
| Ammonium sulfide | Ethanol, Microwave irradiation | Aromatic amine researchgate.net |
| Catalytic Hydrogenation (e.g., Raney Nickel) | - | Aromatic amine wikipedia.org |
| Iron | Acidic media | Aromatic amine wikipedia.org |
Transformations Involving Nitro Group Modifications
Besides reduction to an amino group, the nitro group can undergo other transformations. For example, the reduction of nitro compounds can also lead to the formation of hydroxylamines using reagents like zinc dust and ammonium chloride. wikipedia.org Under specific conditions, reduction can also yield oximes or azo compounds. wikipedia.org
In some instances, the nitro group can be involved in intramolecular reactions. For example, the thermolysis or decomposition of certain nitro-adducts of dimethylbenzonitriles can result in a 1,3-shift of the nitro group. researchgate.net
Aromatic Ring Functionalization and Derivatization
Electrophilic Substitution Pathways
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the outcome of such reactions is governed by the directing effects of the four substituents. The two methyl groups are activating and ortho-, para-directing, while the nitro and carboxylic acid groups are deactivating and meta-directing. organicchemistrytutor.comyoutube.comwikipedia.orgcognitoedu.org
The directing effects of the substituents on the aromatic ring of this compound are summarized below:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -COOH | 1 | Deactivating | meta- (to positions 3, 5) |
| -NO₂ | 2 | Deactivating | meta- (to positions 4, 6) |
| -CH₃ | 3 | Activating | ortho-, para- (to positions 2, 4, 5) |
| -CH₃ | 4 | Activating | ortho-, para- (to positions 3, 5, 6) |
The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid group. The cumulative effect of these groups suggests that the most likely positions for electrophilic attack are C5 and C6, which are activated by the methyl groups and not strongly deactivated by the nitro and carboxylic acid groups. For instance, in electrophilic chlorination of o-xylene (B151617), substitution occurs at the positions ortho and para to the methyl groups. wikipedia.org Similarly, the nitration of benzoic acid predominantly yields the meta-nitro product due to the deactivating nature of the carboxylic acid group. wikipedia.orgresearchgate.net
A plausible example of an electrophilic substitution reaction is nitration. Treatment of this compound with a mixture of nitric acid and sulfuric acid would likely introduce a second nitro group onto the ring. Based on the directing effects, the most probable products would be 3,4-Dimethyl-2,5-dinitrobenzoic acid and 3,4-Dimethyl-2,6-dinitrobenzoic acid.
Nucleophilic Substitution Pathways on Halogenated Derivatives
Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmsu.edulibretexts.orgquora.com The nitro group at the ortho position to the carboxylic acid in this compound significantly activates the ring towards nucleophilic attack. If a halogen atom is introduced onto the ring, particularly at a position ortho or para to the nitro group, it can be readily displaced by a nucleophile.
For instance, if a halogen, such as chlorine, were present at the 5- or 6-position of the ring, the resulting compound would be highly susceptible to nucleophilic substitution. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate. msu.edulibretexts.org
A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiols. The table below illustrates potential nucleophilic substitution reactions on a hypothetical 5-chloro-3,4-dimethyl-2-nitrobenzoic acid.
| Nucleophile | Reagent | Product |
| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 5-Methoxy-3,4-dimethyl-2-nitrobenzoic acid |
| Ammonia | Ammonia (NH₃) | 5-Amino-3,4-dimethyl-2-nitrobenzoic acid |
| Thiophenol | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-3,4-dimethyl-2-nitrobenzoic acid |
Complex Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.netresearchgate.netnih.gov Given its functional groups, this compound has the potential to participate in several well-known MCRs.
The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide. wikipedia.orgresearchgate.netmdpi.comnih.govresearchgate.netacs.orgnih.gov this compound could serve as the carboxylic acid component in this reaction, leading to the formation of α-acylamino amides. The presence of the electron-withdrawing nitro group may influence the reaction rate and yield. nih.gov
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. rsc.orgwikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, this compound can act as the carboxylic acid component. Studies on the Passerini reaction with benzoic acid derivatives have shown that the electronic nature of the substituents can affect the reaction outcome. researchgate.netresearchgate.net
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. rsc.orgnih.govrsc.org While this compound itself would not directly participate in the classical Hantzsch reaction, its corresponding aldehyde derivative, 3,4-dimethyl-2-nitrobenzaldehyde, could be a key component. Research on the Hantzsch reaction with nitro-substituted benzaldehydes has demonstrated their successful application in synthesizing dihydropyridine (B1217469) derivatives. organicchemistrytutor.commdpi.comresearchgate.netrsc.org
The table below summarizes the potential role of this compound or its derivatives in these MCRs.
| Multicomponent Reaction | Role of this compound/Derivative | Key Reactants | Product Class |
| Ugi Reaction | Carboxylic Acid | Amine, Carbonyl Compound, Isocyanide | α-Acylamino Amides |
| Passerini Reaction | Carboxylic Acid | Carbonyl Compound, Isocyanide | α-Acyloxy Amides |
| Hantzsch Pyridine Synthesis | Aldehyde Derivative | β-Ketoester, Ammonia | Dihydropyridines |
Advanced Structural Elucidation and Spectroscopic Investigations
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis involves directing X-rays onto a well-ordered single crystal of the substance. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined with high precision. This technique would reveal the planar structure of the benzene (B151609) ring, the geometry of the carboxylic acid and nitro functional groups, and the positions of the two methyl groups.
Despite the synthesis of 3,4-Dimethyl-2-nitrobenzoic acid being reported, detailed single-crystal X-ray diffraction data, including lattice parameters and space group, are not available in the surveyed scientific literature. Studies on related substituted nitrobenzoic acids, such as 2-nitrobenzoic acid and p-nitrobenzoic acid, have been successfully analyzed, confirming their molecular geometries and revealing details about the torsion angles between the benzene ring and the substituent groups. nih.govscispace.com For this compound, steric hindrance between the adjacent carboxylic acid, nitro, and methyl groups at positions 2, 3, and 4 would likely cause the nitro and carboxyl groups to be twisted out of the plane of the benzene ring. nih.gov
Supramolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular forces. These supramolecular interactions are fundamental to the physical properties of the crystal. For this compound, the primary intermolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable motif for carboxylic acids in the solid state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and conformation of atoms, particularly hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
In ¹H NMR spectroscopy, the chemical shifts of protons provide insight into their electronic environment. A 1967 publication confirmed the synthesis of this compound and stated that its NMR spectrum was consistent with the proposed structure, indicating the product's purity. Although the specific spectral data was not published, the expected ¹H NMR spectrum can be predicted based on the molecular structure.
The spectrum would feature four distinct signals:
A signal for the carboxylic acid proton (-COOH), typically appearing as a broad singlet at a downfield chemical shift (>10 ppm).
Two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet, coupled to the proton at position 5.
Two separate singlets for the two non-equivalent methyl groups at positions 3 and 4, expected in the aromatic methyl region (around 2.0-2.5 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Signal | Estimated Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid Proton | >10 | Singlet (broad) |
| Aromatic Proton (H-6) | 7.5 - 8.0 | Doublet |
| Aromatic Proton (H-5) | 7.2 - 7.6 | Doublet |
| Methyl Protons (C4-CH₃) | 2.2 - 2.5 | Singlet |
| Methyl Protons (C3-CH₃) | 2.2 - 2.5 | Singlet |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine chemically non-equivalent carbon atoms.
The expected signals include:
One signal for the carboxylic acid carbon, typically in the 165-175 ppm range.
Six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methyl groups. The carbons bearing the nitro group (C2) and the carboxylic acid group (C1) would be the most downfield of the aromatic signals.
Two signals for the two distinct methyl carbons, typically appearing upfield around 15-25 ppm.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Predicted Carbon Signal | Estimated Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-NO₂ | 145 - 155 |
| C-COOH | 130 - 140 |
| C-CH₃ (C4) | 135 - 145 |
| C-CH₃ (C3) | 130 - 140 |
| C-H (Aromatic) | 120 - 135 |
| C-H (Aromatic) | 120 - 135 |
| -CH₃ | 15 - 25 |
| -CH₃ | 15 - 25 |
Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation
While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments establish connectivity between them. Although specific 2D NMR studies on this compound are not found in the reviewed literature, techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous structure confirmation.
A COSY spectrum would show correlations between coupled protons, confirming the relationship between the aromatic protons at positions 5 and 6. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for definitively assigning the aromatic and methyl signals, for example, by observing correlations from the methyl protons to the quaternary aromatic carbons at positions 3 and 4, as well as to adjacent carbons. These techniques provide a comprehensive and definitive picture of the molecular structure in solution.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. For this compound, with a molecular formula of C₉H₉NO₄, the exact mass can be calculated and compared with the experimentally determined value. chemscene.com This technique allows for the unambiguous identification of the compound by distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol chemscene.com |
| Exact Mass | 195.0532 Da |
Note: The exact mass is calculated based on the most abundant isotopes of each element.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.
For this compound, the fragmentation would likely involve the loss of functional groups such as the nitro group (-NO₂) and the carboxylic acid group (-COOH), as well as methyl groups (-CH₃). The stability of the resulting fragment ions is a key factor in determining the fragmentation pathway. For example, the loss of a methyl group from the molecular ion of 2,2-dimethylpropane results in a stable tertiary carbocation, which is often the base peak in its mass spectrum. docbrown.info Similarly, the fragmentation of 2,3-dimethyl-2,3-dinitrobutane (B1209716) cations has been studied to understand their dissociation pathways. uow.edu.au
A plausible fragmentation pattern for this compound could include the following steps:
Initial ionization to form the molecular ion [M]⁺•.
Loss of the nitro group to form a [M-NO₂]⁺ fragment.
Loss of the carboxylic acid group to form a [M-COOH]⁺ fragment.
Loss of a methyl group to form a [M-CH₃]⁺ fragment.
Subsequent fragmentation of these primary fragments.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the detailed structural confirmation of this compound.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups. Theoretical and experimental studies on similar molecules, such as nitrobenzoic acid isomers and their derivatives, provide a basis for assigning these vibrational modes. researchgate.netnih.govresearchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 |
| C=C (Aromatic) | Stretching | 1625-1440 |
| N-O (Nitro Group) | Asymmetric Stretching | 1550-1500 |
| N-O (Nitro Group) | Symmetric Stretching | 1355-1315 |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 |
| O-H (Carboxylic Acid) | Bending | 950-910 |
Data compiled from general spectroscopic tables and studies on related compounds. researchgate.netvscht.cz
The precise positions of these bands can be influenced by the substitution pattern on the benzene ring and intermolecular interactions, such as hydrogen bonding.
The vibrational spectra can also offer insights into the conformational isomers of this compound. nih.goviu.edu.sa The relative orientation of the carboxylic acid and nitro groups with respect to the benzene ring and each other can lead to different conformers. These conformational differences can manifest as subtle shifts in the vibrational frequencies or the appearance of new bands.
Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies for different possible conformers. nih.goviu.edu.sa By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformer in the solid state or in solution can be identified. For instance, studies on 3,4-dimethoxybenzonitrile (B145638) have utilized this combined experimental and theoretical approach to analyze its conformational and vibrational properties. nih.gov
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the benzene ring and the non-bonding electrons on the oxygen atoms of the nitro and carboxylic acid groups. The presence of both an electron-withdrawing nitro group and electron-donating methyl groups on the aromatic ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).
Studies on related nitrobenzoic acids show that the position of the substituents affects the electronic absorption spectra. nih.gov For example, the UV-Vis absorption spectrum of p-nitrobenzoic acid has been reported. nih.gov Similarly, the electronic spectra of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), a related compound, shows a characteristic absorption maximum. dojindo.comsigmaaldrich.com
The electronic transitions in this compound would likely include:
π → π* transitions within the aromatic ring.
n → π* transitions involving the non-bonding electrons of the carbonyl and nitro groups.
The solvent environment can also influence the position of the absorption bands. A detailed analysis of the UV-Vis spectrum, potentially coupled with theoretical calculations, can provide valuable information about the electronic structure of this compound. nih.gov
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies (QM)
Quantum mechanics forms the fundamental basis for understanding the electronic structure and properties of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3,4-Dimethyl-2-nitrobenzoic acid, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry. This would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-COOH | --- |
| C-NO2 | --- | |
| O-H (Carboxylic Acid) | --- | |
| Bond Angle | O-C-O (Carboxylic Acid) | --- |
| C-C-N (Nitro Group) | --- | |
| Dihedral Angle | Phenyl Ring - COOH | --- |
| Phenyl Ring - NO2 | --- | |
| (Note: This table is illustrative due to the absence of specific literature data.) |
Furthermore, DFT calculations would yield crucial electronic properties, including the dipole moment, polarizability, and the distribution of electronic charge, providing insights into the molecule's polarity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Energy Gap | --- |
| (Note: This table is illustrative due to the absence of specific literature data.) |
Molecular Dynamics (MD) Simulations for Conformational Space
While quantum mechanical studies often focus on a static, optimized geometry, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide, would reveal its conformational landscape. This analysis would identify the most stable conformations and the energy barriers for rotation around its single bonds, particularly the C-C bond connecting the carboxylic acid group and the C-N bond of the nitro group to the benzene (B151609) ring.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting a molecule's reactivity. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions susceptible to electrophilic and nucleophilic attack can be identified. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating sites for electrophilic attack. Conversely, positive potential would be expected on the hydrogen atom of the carboxylic acid. This information is crucial for predicting how the molecule will interact with other reagents and for elucidating potential reaction mechanisms.
Ligand-Protein Interaction Modeling (Focused on Chemical Interaction Mechanisms)
To explore the potential biological activity of this compound, molecular docking simulations would be performed. This involves computationally placing the molecule into the binding site of a target protein to predict its binding affinity and orientation. The analysis would focus on the specific chemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the dimethyl-substituted benzene ring could engage in hydrophobic and van der Waals interactions.
Spectroscopic Parameter Prediction and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum. Similarly, vibrational frequencies from a DFT calculation could be correlated with experimental Infrared (IR) and Raman spectra. The predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms could also be calculated and compared to experimentally obtained NMR data to confirm the molecule's structure.
Structure-Reactivity Relationships: A Computational Perspective
Computational chemistry and theoretical modeling offer a powerful lens through which to examine the intricate relationship between the molecular structure of this compound and its chemical reactivity. Although detailed, peer-reviewed computational studies specifically targeting this compound are not extensively available in public literature, we can infer its likely electronic and steric characteristics based on foundational principles and data from broader studies on related nitroaromatic compounds. These analyses typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate a variety of molecular descriptors that are crucial in predicting how the molecule will behave in chemical reactions.
Electronic Effects:
The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. This significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and less so to electrophilic substitution. The presence of the nitro group also increases the acidity of the carboxylic acid proton.
Conversely, the two methyl groups are electron-donating through induction and hyperconjugation. They work to partially counteract the electron-withdrawing effect of the nitro group, though the influence of the nitro group is generally dominant. The net effect is a complex electronic landscape across the molecule.
Steric Effects:
The positioning of the substituents creates significant steric hindrance. The carboxylic acid and nitro groups are ortho to each other, and the C3 methyl group is also ortho to the nitro group. This crowding can influence the planarity of the functional groups relative to the benzene ring, which in turn affects resonance stabilization and the molecule's ability to interact with other reactants. For instance, steric hindrance around the carboxylic acid group can impede its reaction with bulky nucleophiles.
Key Computational Descriptors:
General computational chemistry data available from some databases provide a starting point for understanding the molecule's properties.
| Computational Descriptor | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 80.44 Ų |
| logP (Octanol-Water Partition Coefficient) | 1.90984 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Data sourced from publicly available chemical databases.
More advanced computational analyses on nitroaromatic compounds often involve the calculation of quantum chemical descriptors. nih.gov These descriptors are critical for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its activity, such as toxicity or reaction rate. nih.gov
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity.
LUMO Energy (ELUMO): For nitroaromatic compounds, the ELUMO is a particularly important descriptor. nih.gov A lower ELUMO indicates a greater electrophilicity and a higher susceptibility to reduction, which is a key step in the metabolic activation and toxicity of many nitroaromatics. nih.gov The strong electron-withdrawing nitro group in this compound would be expected to result in a low ELUMO.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, an ESP map would show a region of high negative potential (red/orange) around the oxygen atoms of the nitro and carboxylic acid groups, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the acidic proton of the carboxyl group.
Role in Advanced Organic Material Synthesis and Chemical Development
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the functional groups in 3,4-Dimethyl-2-nitrobenzoic acid makes it a valuable precursor in the construction of more complex molecular architectures. The carboxylic acid group allows for amide bond formation and other derivatizations, while the nitro group can be readily reduced to an amine, opening up further synthetic pathways.
Building Blocks for Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct studies on the use of this compound in heterocyclic synthesis are not extensively documented, the chemistry of analogous compounds provides a clear indication of its potential. For instance, the reduction of the nitro group to an amine would yield 2-amino-3,4-dimethylbenzoic acid, a substituted anthranilic acid derivative. Such derivatives are well-known precursors to a variety of heterocyclic systems, including quinazolines, benzodiazepines, and acridones, through condensation reactions with appropriate partners. The general strategy involves leveraging the ortho-relationship of the amino and carboxylic acid groups to facilitate cyclization. The synthesis of heterocyclic azo dyes from related dimethylated amino thiazoles further illustrates the utility of such substituted aromatics in generating complex, functional molecules. researchgate.net
Precursors for Advanced Organic Scaffolds
The development of novel organic scaffolds is crucial for discovering new drugs and materials. Substituted benzoic acids are fundamental to this endeavor. For example, related molecules like 2-methyl-4-nitrobenzoic acid serve as key intermediates in the synthesis of pharmaceuticals such as the V2 receptor antagonist Tolvaptan. google.com This highlights the role of nitrobenzoic acid derivatives in constructing complex, biologically active scaffolds. A Chinese patent details a process for synthesizing 2,4-dimethyl-3-aminobenzoic acid, which involves a dinitration and selective reduction sequence, indicating that dimethyl-nitrobenzoic acids are viable intermediates in multi-step syntheses. google.com The strategic placement of the methyl and nitro groups on the this compound ring influences the electronic properties and steric environment, offering a unique building block for creating diverse and sophisticated organic structures.
Intermediate in the Development of Functional Organic Frameworks
Functional organic frameworks, including metal-organic frameworks (MOFs), have garnered immense attention for their applications in gas storage, separation, and catalysis. These materials are constructed from organic linkers and metal nodes. Carboxylic acids are among the most common functional groups used to create these linkers.
Contribution to Catalyst and Reagent Design
The design of specialized catalysts and reagents is essential for advancing chemical synthesis. The structural motifs present in this compound suggest its potential utility in this area. Following the reduction of the nitro group, the resulting 2-amino-3,4-dimethylbenzoic acid could serve as a ligand for transition metals, forming catalysts for various organic transformations.
A well-known reagent that shares some structural similarity is 5,5'-dithiobis(2-nitrobenzoic acid), or Ellman's reagent. nih.govsigmaaldrich.com This molecule is widely used for the quantification of thiol groups in proteins and other biological samples. nih.gov While a different class of compound, the utility of a nitrobenzoic acid derivative in a key analytical reagent underscores the potential for these structures in reagent design. The specific substitution pattern of this compound could be exploited to develop new reagents with unique reactivity or selectivity.
Utilization in Chemical Probes and Analytical Methodologies
The development of chemical probes for the detection and quantification of specific analytes is a critical area of research. The principles demonstrated by functional organic frameworks and other sensor molecules suggest a role for this compound in this field.
Coordination polymers derived from ligands similar to this compound have been shown to act as fluorescent sensors for nitro explosives and pesticides. nih.gov The framework can exhibit luminescence that is quenched upon interaction with the analyte. It is plausible that frameworks constructed using this compound as a linker could be designed to have specific interactions with target molecules, leading to a measurable change in their optical or electronic properties. Furthermore, the well-established use of Ellman's Reagent, a dithiobis(nitrobenzoic acid), for thiol detection highlights the broader applicability of nitrobenzoic acids in analytical methods. nih.govnih.gov This reagent reacts with thiols to produce a colored anion that can be quantified spectrophotometrically. sigmaaldrich.com This principle of a chemical reaction leading to a detectable signal could be adapted using derivatives of this compound for the development of novel analytical methodologies.
Emerging Research Avenues and Methodological Innovations
Chemoenzymatic Synthesis and Biocatalysis Approaches
The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a green and highly selective alternative for producing complex molecules. In the context of 3,4-Dimethyl-2-nitrobenzoic acid, biocatalysis presents a promising route for the stereoselective reduction of the nitro group to an amino group, a critical transformation for the synthesis of various biologically active compounds.
Research into the biocatalytic reduction of nitroaromatic compounds has identified a class of enzymes known as nitroreductases. google.com These flavin-dependent enzymes are capable of reducing a wide range of nitro-substituted compounds, including nitrobenzoic acids, to their corresponding anilines. google.com A patented method highlights the use of nitroreductases for the reduction of nitro groups in compounds like 2-nitro-benzoic acid to anthranilic acid. google.com This process demonstrates the potential for developing a highly specific and efficient biocatalytic method for the reduction of this compound.
The key advantages of employing a biocatalytic approach include:
High Selectivity: Enzymes can often distinguish between different functional groups on a molecule, leading to fewer byproducts.
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents. google.com
Environmental Sustainability: These processes are generally more environmentally friendly compared to traditional chemical reductions that often employ heavy metals or high pressures.
While specific studies on the chemoenzymatic synthesis of this compound are not yet prevalent, the existing research on related nitroaromatic compounds provides a strong foundation for future investigations in this area.
Flow Chemistry and Continuous Synthesis Platforms
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for highly exothermic or hazardous reactions like nitration. ewadirect.combeilstein-journals.orgnih.govvapourtec.comeuropa.eu The synthesis of nitroaromatic compounds, including substituted nitrobenzoic acids, is a prime candidate for the application of flow chemistry. ewadirect.comresearchgate.net
The nitration of aromatic compounds is a cornerstone of organic synthesis but is often associated with safety risks due to the use of strong acids and the exothermic nature of the reaction. ewadirect.comvapourtec.com Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of runaway reactions. europa.eu
Research has demonstrated the successful application of continuous flow technology for the synthesis of various nitro-compounds, including the reaction of diphenyldiazomethane with p-nitrobenzoic acid in a flow reactor, achieving high conversion in a short residence time. nih.govresearchgate.net While a specific continuous flow process for this compound has not been detailed in the available literature, the principles are directly applicable. A hypothetical flow synthesis would involve pumping a solution of 3,4-dimethylbenzoic acid and a nitrating agent through a heated or cooled microreactor, allowing for rapid and controlled nitration.
Potential Advantages of Flow Synthesis for this compound:
| Feature | Benefit in Flow Synthesis |
| Enhanced Safety | Minimizes the volume of hazardous reagents at any given time, reducing the risk of accidents. europa.eu |
| Improved Yield and Purity | Precise control over reaction parameters leads to fewer side reactions and a cleaner product profile. ewadirect.com |
| Scalability | Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"). ewadirect.com |
| Automation | Continuous flow systems are amenable to automation, allowing for unattended operation and high-throughput screening of reaction conditions. |
The adoption of flow chemistry for the synthesis of this compound could lead to safer, more efficient, and cost-effective manufacturing processes.
Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods represent innovative and sustainable approaches to drive chemical reactions using light or electricity, respectively. These techniques can offer unique reactivity and selectivity compared to traditional thermal methods.
Photochemical Transformations: Photochemical reactions involving nitroaromatic compounds often lead to interesting transformations, such as rearrangements and reductions. While specific photochemical studies on this compound are limited, research on related compounds suggests potential pathways. For instance, the photodegradation of nitrite (B80452) in the presence of organic molecules has been studied, providing insights into the reactivity of nitrogen-oxygen bonds under UV irradiation. rsc.org
Electrochemical Transformations: Electrochemical methods, particularly electro-reduction, offer a clean and controlled way to reduce the nitro group of this compound. This approach avoids the use of stoichiometric reducing agents, which often generate significant waste. The reduction potential of the nitro group can be precisely controlled, potentially allowing for selective transformation to different reduction products (e.g., nitroso, hydroxylamino, or amino). In-situ monitoring techniques, such as FTIR spectroscopy, can be coupled with electrochemical cells to study reaction kinetics and mechanisms in real-time. nih.gov
The application of these advanced methods to this compound could unlock new synthetic routes and provide access to novel derivatives that are not easily accessible through conventional means.
Advanced Spectroscopic Probes for in situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable information for process optimization, kinetic studies, and quality control. Advanced spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are increasingly being used for the in situ monitoring of chemical syntheses, including those involving nitroaromatic compounds. americanpharmaceuticalreview.comyoutube.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a powerful tool for monitoring chemical transformations in solution and solid phases. spectroscopyonline.comnih.gov It can be used to track the consumption of reactants and the formation of products and intermediates by observing changes in the vibrational modes of the molecules. For the synthesis of this compound, Raman spectroscopy could be employed to monitor the nitration of 3,4-dimethylbenzoic acid, with characteristic peaks for the nitro group providing a clear signature of product formation. researchgate.net Furthermore, Raman spectroscopy is well-suited for monitoring polymorphic transformations during crystallization processes, ensuring the desired solid-state form of the final product. researchgate.net
FTIR Spectroscopy: In situ FTIR spectroscopy is another valuable technique for real-time reaction analysis. youtube.com By inserting a probe directly into the reaction vessel, changes in the infrared spectrum can be continuously recorded, providing a detailed profile of the reaction progress. This technique has been successfully used to monitor a variety of organic reactions, including those under high pressure and in electrochemical cells. nih.govyoutube.com The synthesis of this compound could be monitored by tracking the appearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group.
The data obtained from these in situ monitoring techniques can be used to develop robust and optimized synthetic protocols for this compound, leading to improved yields, purity, and process understanding.
AI-driven Molecular Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties, the design of novel molecules with desired characteristics, and the planning of efficient synthetic routes. mdpi.comnih.govresearchgate.net
Molecular Design: AI algorithms can be trained on large datasets of chemical structures and their properties to learn structure-activity relationships. researchgate.netresearchgate.net This knowledge can then be used to design new molecules with optimized properties. For example, AI models could be used to design derivatives of this compound with enhanced biological activity or specific material properties. Machine learning models have been developed to predict the mutagenicity of nitroaromatic compounds based on their molecular descriptors, which could be a valuable tool in the design of safer chemicals. nih.gov
Synthesis Planning (Retrosynthesis): Computer-aided synthesis planning (CASP) tools, powered by AI, can assist chemists in designing efficient synthetic routes to target molecules. nih.govresearchgate.net These tools use retrosynthetic analysis, breaking down a complex molecule into simpler, commercially available starting materials. nih.gov By inputting the structure of this compound or a desired derivative, these AI-powered platforms can propose multiple synthetic pathways, helping chemists to identify the most viable and cost-effective route.
Reaction Outcome Prediction: Machine learning models are also being developed to predict the outcome of chemical reactions, including the major products and potential byproducts. neurips.ccnih.govarxiv.org By providing the reactants and reaction conditions, these models can predict the likelihood of a successful reaction, saving valuable time and resources in the laboratory. This predictive capability could be applied to optimize the synthesis of this compound and to explore new reactions involving this compound.
The integration of AI into the research and development workflow for this compound has the potential to accelerate the discovery of new applications and to streamline the development of efficient and sustainable synthetic processes.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing 3,4-Dimethyl-2-nitrobenzoic acid?
- Methodological Answer :
- Spectroscopy : Use 1H/13C NMR to confirm the substitution pattern of the aromatic ring and nitro/methyl groups. IR spectroscopy can validate the presence of the carboxylic acid (-COOH) and nitro (-NO2) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving the 3D molecular structure. Refinement via SHELXL (part of the SHELX suite) ensures accurate determination of bond lengths, angles, and torsional parameters . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular packing .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or reactions to avoid inhalation .
- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) to prevent decomposition. Monitor for discoloration or gas release, which may indicate degradation .
- Disposal : Follow local regulations for nitroaromatic waste. Neutralize acidic residues before disposal .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer :
- Nitration Strategy : Start with a dimethyl-benzoic acid precursor. Use a mixture of concentrated HNO3 and H2SO4 at 0–5°C to minimize byproducts (e.g., dinitro derivatives). Quench the reaction with ice-water to isolate the product .
- Purification : Recrystallize from ethanol/water to remove unreacted starting materials. Monitor purity via HPLC or TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?
- Methodological Answer :
- Cross-Validation : Refine the same dataset using multiple software (e.g., SHELXL vs. OLEX2) to identify systematic errors. Check for twinning or disorder using the R1 and wR2 residuals in SHELXL .
- Data Quality : Ensure high-resolution data (≤ 0.8 Å) and low thermal motion (B-factors < 5 Ų) for critical atoms. Re-measure crystals if outliers persist .
Q. What experimental approaches can elucidate hydrogen-bonding networks in this compound crystals?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D , R22(8) motifs) using crystallographic data. Software like Mercury (CCDC) can automate pattern recognition .
- Temperature-Dependent Studies : Collect SC-XRD data at multiple temperatures (e.g., 100 K, 298 K) to assess dynamic hydrogen-bond interactions .
Q. How should researchers address contradictory results in thermal stability studies (e.g., TGA vs. DSC data)?
- Methodological Answer :
- Controlled Atmosphere : Perform TGA under inert gas (N2/Ar) to isolate decomposition pathways. Compare with DSC data (heating rate ≤ 5°C/min) to distinguish melting from exothermic decomposition .
- Iterative Analysis : Replicate experiments with varying sample masses and crucible types (e.g., alumina vs. platinum) to identify instrumental artifacts. Cross-reference with IR spectroscopy to detect intermediate degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
